molecular formula C10H11N3 B065996 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile CAS No. 173417-49-7

3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile

Cat. No. B065996
M. Wt: 173.21 g/mol
InChI Key: RNBXVDOLCVJSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields. It is a member of the pyrazine family and is characterized by its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile is not fully understood. However, it has been suggested that it exerts its antimicrobial and anti-inflammatory effects by inhibiting the growth and activity of various microorganisms and inflammatory mediators. It has also been suggested that it exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. It has also been found to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile in lab experiments is its broad-spectrum antimicrobial and anti-inflammatory activity. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile. One direction is to further investigate its potential as a flavoring agent in the food industry. Another direction is to study its potential use in the synthesis of new drugs. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile involves a multi-step process. The first step is the reaction of 2,3-dimethylpyrazine with allyl bromide in the presence of a base to form 3-allyl-2,3-dimethylpyrazine. The second step involves the reaction of 3-allyl-2,3-dimethylpyrazine with cyanogen bromide to form 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile. This synthesis method has been optimized to obtain a high yield of the final product.

Scientific Research Applications

3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile has been studied extensively for its potential application in various fields. It has been found to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a flavoring agent in the food industry. Additionally, it has been investigated for its potential use in the synthesis of new drugs.

properties

CAS RN

173417-49-7

Product Name

3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

5,6-dimethyl-3-prop-2-enylpyrazine-2-carbonitrile

InChI

InChI=1S/C10H11N3/c1-4-5-9-10(6-11)13-8(3)7(2)12-9/h4H,1,5H2,2-3H3

InChI Key

RNBXVDOLCVJSGK-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=N1)CC=C)C#N)C

Canonical SMILES

CC1=C(N=C(C(=N1)CC=C)C#N)C

Origin of Product

United States

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